1-Bromo-2-methylnaphthalene

Catalog No.
S583372
CAS No.
2586-62-1
M.F
C11H9Br
M. Wt
221.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methylnaphthalene

CAS Number

2586-62-1

Product Name

1-Bromo-2-methylnaphthalene

IUPAC Name

1-bromo-2-methylnaphthalene

Molecular Formula

C11H9Br

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3

InChI Key

CMIMBQIBIZZZHQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)Br

Synonyms

2-Methyl-1-bromonaphthalene; NSC 36286; β-Methyl-α-bromonaphthalene

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)Br
  • 1-BMN is a white to slightly yellow crystalline solid [].
  • It's found in some coal tars [].
  • Research interest in 1-BMN primarily lies in its use as a starting material for the synthesis of other compounds with potential applications in various fields [].

Molecular Structure Analysis

  • 1-BMN consists of a naphthalene core structure with a bromine atom attached to the first carbon (C1) and a methyl group (CH3) attached to the second carbon (C2) [].
  • The presence of the halogen (bromine) and the methyl group disrupts the symmetry of the parent naphthalene molecule, potentially affecting its reactivity [].

Chemical Reactions Analysis

  • Synthesis of 1-BMN can be achieved through various methods, including the bromination of 2-methylnaphthalene []. However, specific details of reaction conditions and yields often rely on proprietary information from commercial suppliers.
  • 1-BMN can be further functionalized through well-established chemical reactions for aromatic halides and methyl groups, allowing for the creation of diverse new molecules [].

Physical And Chemical Properties Analysis

  • Reported melting point: 58-60 °C [].
  • Limited data is available on other physical and chemical properties like boiling point, solubility, and stability.
  • 1-BMN itself is not widely studied for a specific mechanism of action in scientific research.
  • Its importance lies in its potential as a precursor for other molecules with desired properties. These target molecules would then be investigated for their mechanisms in various fields.
  • Specific hazard information on 1-BMN is limited.
  • As a general guideline, aromatic bromides can react with some metals to form flammable or explosive compounds [].
  • Standard laboratory practices for handling organic chemicals should be followed when working with 1-BMN.

Source

[1] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%

Asymmetric Cross-Coupling Reaction

Another research application of 1-Bromo-2-methylnaphthalene involves its use in asymmetric cross-coupling reactions. Scientists have utilized this compound to form non-racemic 2,2'-dimethyl-1,1'-binaphthyl through an asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst. This reaction holds potential for the synthesis of various optically active molecules with specific functionalities. [2]

Source

[2] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2586-62-1

Wikipedia

1-Bromo-2-methylnaphthalene

Dates

Modify: 2023-08-15

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